(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate
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Overview
Description
(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pentafluorophenyl group, a chloropyrimidine moiety, and a sulfonate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate typically involves the reaction of 2-chloropyrimidine-5-sulfonyl chloride with pentafluorophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The pentafluorophenyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, or nitronium ions can be used under controlled conditions to introduce substituents onto the pentafluorophenyl ring.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to hydrolyze the sulfonate ester.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Electrophilic Aromatic Substitution: Halogenated or nitrated pentafluorophenyl derivatives.
Hydrolysis: 2-chloropyrimidine-5-sulfonic acid and pentafluorophenol.
Scientific Research Applications
(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate involves its interaction with specific molecular targets. The compound’s sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropyrimidine moiety can participate in various biochemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzyl chloroformate
Uniqueness
(2,3,4,5,6-Pentafluorophenyl) 2-chloropyrimidine-5-sulfonate stands out due to its combination of a pentafluorophenyl group, a chloropyrimidine moiety, and a sulfonate group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chloropyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF5N2O3S/c11-10-17-1-3(2-18-10)22(19,20)21-9-7(15)5(13)4(12)6(14)8(9)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXXERDWAQLPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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